N-methyl-2-nitrothiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-nitrothiophene-3-sulfonamide is a chemical compound with the molecular formula C5H6N2O4S2 and a molecular weight of 222.24 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-methyl-2-nitrothiophene-3-sulfonamide involves several steps. One common method includes the nitration of thiophene derivatives followed by sulfonation and methylation reactions. The reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid for nitration, followed by sulfonation using chlorosulfonic acid or sulfur trioxide . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
N-methyl-2-nitrothiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-methyl-2-nitrothiophene-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-2-nitrothiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
N-methyl-2-nitrothiophene-3-sulfonamide can be compared with other thiophene derivatives such as:
- 2-nitrothiophene-3-sulfonamide
- N-methyl-2-aminothiophene-3-sulfonamide
- 2-methylthiophene-3-sulfonamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. This compound is unique due to the presence of both nitro and sulfonamide groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C5H6N2O4S2 |
---|---|
Molecular Weight |
222.2 g/mol |
IUPAC Name |
N-methyl-2-nitrothiophene-3-sulfonamide |
InChI |
InChI=1S/C5H6N2O4S2/c1-6-13(10,11)4-2-3-12-5(4)7(8)9/h2-3,6H,1H3 |
InChI Key |
JTBYFNZSHNXKIV-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(SC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.